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molecular formula C4H5F3O3 B1225768 (2,2,2-Trifluoroethoxy)acetic acid CAS No. 675-67-2

(2,2,2-Trifluoroethoxy)acetic acid

Cat. No. B1225768
M. Wt: 158.08 g/mol
InChI Key: ICSOIMDWVVEKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04846873

Procedure details

To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser and addition funnel was added sodium hydride (60% dispersion in mineral oil) (41.70 g, 1.043 moles) and 1000 ml of toluene under nitrogen. 2,2,2-Trifluoroethanol (52.02 g, 0.520 moles) was added dropwise and this mixture was stirred at room temperature for 0.5 hours. A solution of bromoacetic acid (72.45 g, 0.520 moles) in 100 ml of toluene was then added dropwise and the resulting mixture heated at reflux for 48 hours. After cooling the mixture to room temperature, water (250 ml) was added and the layers separated. The aqueous layer was washed with ether (3×75 ml) and then acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was extracted with ether (3×100 ml) and the combined extracts washed with saturated sodium chloride solution (1×75 ml), dried over magnesium sulfate and concentrated in vacuo to give a yellow oil. Distillation of this oil gave 31.6 g of the product as a colorless oil, bp 110°-118° C./16 mm.
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
52.02 g
Type
reactant
Reaction Step Two
Quantity
72.45 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].Br[CH2:10][C:11]([OH:13])=[O:12].O>C1(C)C=CC=CC=1>[F:3][C:4]([F:8])([F:7])[CH2:5][O:6][CH2:10][C:11]([OH:13])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
41.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
52.02 g
Type
reactant
Smiles
FC(CO)(F)F
Step Three
Name
Quantity
72.45 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred at room temperature for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
condenser and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to room temperature
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The aqueous layer was washed with ether (3×75 ml)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether (3×100 ml)
WASH
Type
WASH
Details
the combined extracts washed with saturated sodium chloride solution (1×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of this oil

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(COCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.6 g
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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